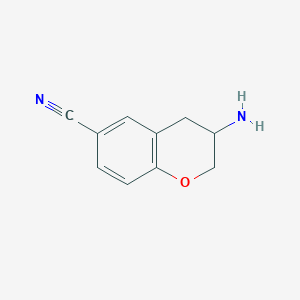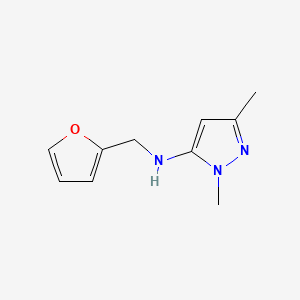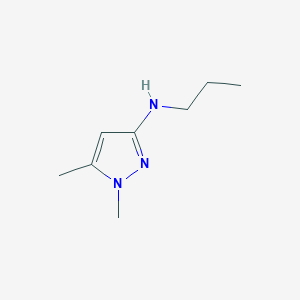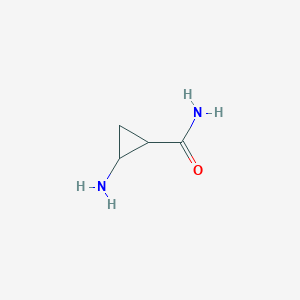
2-Aminocyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminocyclopropane-1-carboxamide is a compound of interest in various scientific fields due to its unique structure and properties. It is a derivative of 1-aminocyclopropane-1-carboxylic acid, which is known for its role in the biosynthesis of the plant hormone ethylene . The compound features a cyclopropane ring, which imparts significant strain and reactivity to the molecule.
Méthodes De Préparation
The synthesis of 2-Aminocyclopropane-1-carboxamide can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Cyclopropanation of Alkenes: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
Analyse Des Réactions Chimiques
2-Aminocyclopropane-1-carboxamide undergoes various chemical reactions:
Amidation: The compound can form amides through catalytic and non-catalytic amidation of carboxylic acid substrates.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the amino group.
Applications De Recherche Scientifique
2-Aminocyclopropane-1-carboxamide has several applications in scientific research:
Plant Biology: It is used to study ethylene biosynthesis and signaling in plants.
Microbial Research: The compound is investigated for its role in microbial metabolism and its potential to promote plant growth by reducing ethylene levels.
Biochemistry: It serves as a model compound to study the mechanisms of enzyme-catalyzed reactions involving cyclopropane rings.
Mécanisme D'action
The mechanism of action of 2-Aminocyclopropane-1-carboxamide involves its interaction with specific enzymes and receptors:
Comparaison Avec Des Composés Similaires
2-Aminocyclopropane-1-carboxamide can be compared with other similar compounds:
1-Aminocyclopropane-1-carboxylic Acid: This compound is a direct precursor of ethylene and shares a similar structure but differs in its functional group.
Cyclopropane-Containing Amino Acids: These compounds, such as coronamic acid, have similar cyclopropane rings but differ in their side chains and biological activities.
Propriétés
Formule moléculaire |
C4H8N2O |
|---|---|
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
2-aminocyclopropane-1-carboxamide |
InChI |
InChI=1S/C4H8N2O/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H2,6,7) |
Clé InChI |
NYJLOBSPMAAEBN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734553.png)
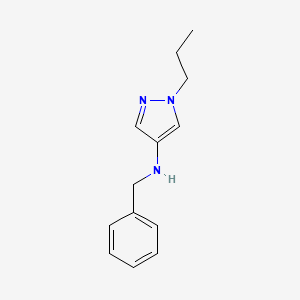
![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11734573.png)
![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734581.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11734589.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734592.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11734596.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11734597.png)
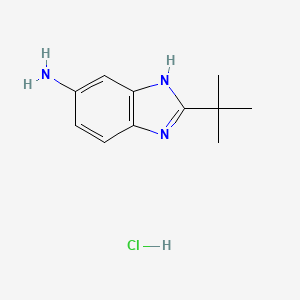
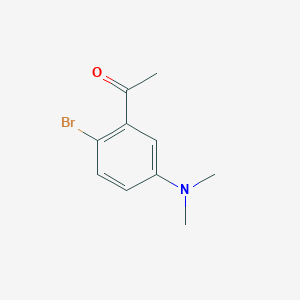
![(2R,3R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol](/img/structure/B11734645.png)
